The synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves several methods, with one common route being the reaction of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with benzyl chloroformate. This reaction is performed in a solvent such as tetrahydrofuran (THF) under controlled conditions, often at low temperatures (around 0°C) to manage the exothermic nature of the reaction. The presence of a base, such as sodium bicarbonate, helps facilitate the reaction by neutralizing any acids formed during the process.
The molecular structure of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate can be analyzed using techniques such as X-ray crystallography. The compound exhibits typical bond lengths and angles associated with piperidine derivatives. The piperidine ring adopts a chair conformation, which is common for this class of compounds.
Crystallographic studies reveal that intermolecular interactions are primarily van der Waals in nature, with specific distances between polar atoms indicating potential hydrogen bonding capabilities.
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate participates in various chemical reactions:
The mechanism of action for Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific biological targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds with target proteins, while the benzyl group facilitates hydrophobic interactions. This dual interaction mechanism allows the compound to modulate protein activity effectively, potentially leading to various biological effects.
These interactions suggest that Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate may exhibit significant pharmacological properties worth exploring in neuropharmacology and related fields.
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate possesses several notable physical and chemical properties:
Safety data indicates that it should be handled with care due to potential hazards associated with its chemical structure.
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate has diverse applications across several scientific fields:
Research continues to uncover new applications for this compound, particularly in drug development and synthetic methodologies.
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6) is a chemically significant N-protected piperidine derivative characterized by a reactive aldehyde functionality. Its systematic IUPAC name, benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, precisely describes the molecular architecture: a central piperidine ring nitrogen-protected by a benzyloxycarbonyl (Cbz) group, with a 2-oxoethyl substituent at the para position [1] [3]. The molecular formula is C₁₅H₁₉NO₃, corresponding to a molecular weight of 261.32 g/mol. Key spectral identifiers include the InChI code (1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2) and InChI key (SRDLYAHRIXBDKX-UHFFFAOYSA-N), which facilitate unambiguous database identification [1]. Commercially available samples typically exhibit ≥95% purity and present as stable solids, with the benzyl ester offering distinct advantages over alternative protecting groups in terms of deprotection selectivity [1] [3].
Table 1: Key Identifiers of Piperidine Carboxylates
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Protecting Group | Key Functional Group |
---|---|---|---|---|---|
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | 130312-10-6 | C₁₅H₁₉NO₃ | 261.32 g/mol | Cbz (Benzyloxycarbonyl) | Aldehyde |
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | C₁₂H₂₁NO₃ | 227.30 g/mol | Boc (tert-Butoxycarbonyl) | Aldehyde |
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 82244-11-9 | C₁₇H₂₁NO₄ | 303.35 g/mol | Cbz | Ethyl Ester |
The synthesis of N-protected 4-substituted piperidines emerged as a significant focus in late 20th-century organic chemistry, driven by their utility in complex molecule construction. Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate first appeared in chemical literature during the 1990s, coinciding with advances in protective group strategies for heterocyclic amines [3]. Its development paralleled—and often contrasted with—the popular tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Boc-protected analog, CAS 142374-19-4), with the benzyl variant offering complementary deprotection characteristics under hydrogenolytic conditions . Early synthetic routes relied on multi-step sequences starting from piperidine-4-carbaldehyde, involving Wittig reactions or reduction-acylation strategies. A significant historical milestone was its application in synthesizing glycosidase inhibitors, where the aldehyde functionality served as a key handle for chain elongation via Wittig or reductive amination chemistry [5].
The evolution of synthetic methodologies has been marked by three key advancements:
Table 2: Evolution of Synthetic Approaches for 4-Substituted Piperidines
Synthetic Era | Key Methodology | Representative Yield | Enantiomeric Excess | Limitations |
---|---|---|---|---|
Traditional (1990s–2010) | Lactone alkylation/oxidation | ~55% | 85% (after HPLC resolution) | Lengthy purification, moderate ee |
Transitional (2010–2020) | Asymmetric hydrogenation | 60–70% | 88–90% | Catalyst cost, sensitivity |
Modern (2020–present) | Flow microreactor catalysis | 75–80% | >92% | Equipment investment required |
Piperidine scaffolds constitute fundamental structural elements in pharmaceutical agents, with approximately 20% of commercially available small-molecule drugs containing this heterocycle. Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a privileged precursor in this context due to three critical attributes:
These properties underpin its role in synthesizing investigational therapeutic agents across multiple disease areas. Notably, it served as a precursor to quinuclidine derivatives investigated as muscarinic agonists for neurological disorders and as CCR5 receptor antagonists with potential anti-HIV activity . In cancer drug discovery, the aldehyde functionality has been exploited to generate Schiff base inhibitors of tyrosine kinases, including TAK1 (transforming growth factor β-activated kinase 1), where piperidine-based inhibitors demonstrated remarkable kinome selectivity in preclinical models [5]. The compound’s versatility is further evidenced by its application in synthesizing imidazoline-based TAK1 inhibitors identified through DNA-encoded library screening, where the reactive aldehyde enabled efficient derivatization to achieve nanomolar biochemical potency (Kd = 55 nM) [5].
Table 3: Therapeutic Applications of Derivatives Synthesized from Piperidine Carboxylates
Therapeutic Area | Target Compound Class | Key Biological Target | Medicinal Chemistry Role |
---|---|---|---|
Oncology | Imidazole carboxamides | TAK1 Kinase | Hinge-binding scaffold with kinome selectivity |
Metabolic Disorders | Quinuclidine derivatives | GPR40 Agonists | Conformationally restricted agonist core |
Virology | Piperazine derivatives | CCR5 Receptor | Allosteric inhibitor backbone |
Neurology | (S)-Quinuclidine-2-carboxylic acid | nAChR Modulators | Chiral building block for neuroactive agents |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7